3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dioxaborolane Group: This step often involves a Suzuki-Miyaura coupling reaction, where the pyrrolo[2,3-b]pyridine core is reacted with a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the pyrrolo[2,3-b]pyridine core with another aromatic ring .
Scientific Research Applications
3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique structure makes it useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Electronic Properties: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its combination of a pyrrolo[2,3-b]pyridine core and a dioxaborolane group. This structure imparts specific electronic and steric properties that make it particularly useful in cross-coupling reactions and as a building block in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H21BN2O3 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C15H21BN2O3/c1-13(2)10-7-9(8-17-11(10)18-12(13)19)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,17,18,19) |
InChI Key |
RYPJYNREWPPVRS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)C3(C)C)N=C2 |
Origin of Product |
United States |
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